molecular formula C21H23N3O B10974704 N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide

N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10974704
M. Wt: 333.4 g/mol
InChI Key: ZYQVNUUJPFNXPI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a dimethylaminoethyl side chain and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then subjected to further functionalization to introduce the dimethylaminoethyl and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds have similar structural features and are used as photoinitiators in polymer chemistry.

    N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: This compound is a DNA-intercalating agent with anticancer properties.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for further research in the field of cancer therapy.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-15-8-4-5-9-16(15)20-14-18(21(25)22-12-13-24(2)3)17-10-6-7-11-19(17)23-20/h4-11,14H,12-13H2,1-3H3,(H,22,25)

InChI Key

ZYQVNUUJPFNXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN(C)C

Origin of Product

United States

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